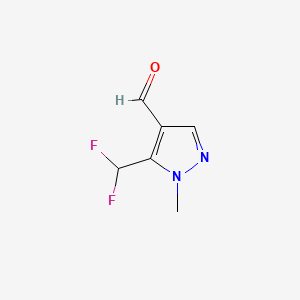

5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

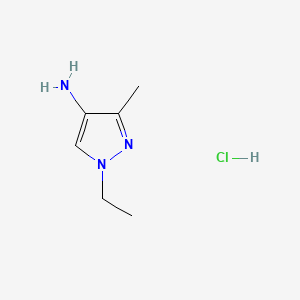

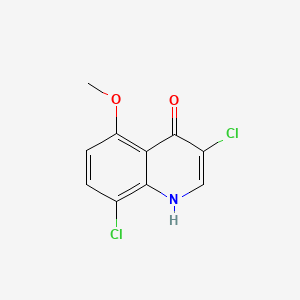

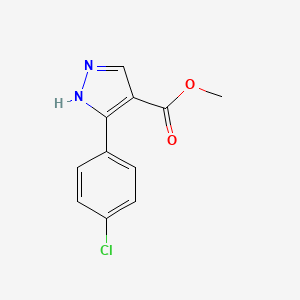

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The difluoromethyl group (-CF2H) is a common functional group in organic chemistry, known for its ability to modify the physical and chemical properties of molecules .

Synthesis Analysis

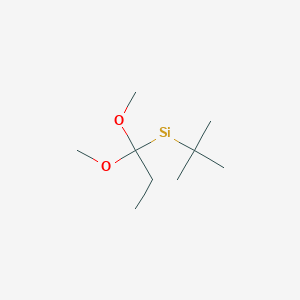

While specific synthesis methods for this compound were not found, difluoromethylation processes often involve the use of difluoromethylation reagents and can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling methods .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 5-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride, is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Pyrazole Derivatives

A study details the synthesis of new pyrazole derivatives, including structural analysis via X-ray crystallography, showcasing the compound's utility as a precursor for generating novel chemical entities with potential applications in drug design and materials science (Xu & Shi, 2011).

Antimicrobial Agents

Another research explored the synthesis of 1,2,3-triazolyl pyrazole derivatives, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their potential as new antimicrobial and antioxidant agents (Bhat et al., 2016).

Chemical Properties and Reactions

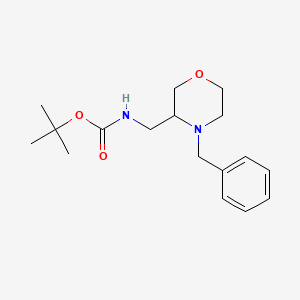

Chemoselective Synthesis

A study on chemoselective synthesis of 5-alkylamino-pyrazole-4-carbaldehydes highlights innovative methods to achieve high yields and efficiency, pointing towards advancements in synthetic chemistry and potential applications in developing new compounds (Orrego-Hernández et al., 2015).

Vilsmeier-Haak Formylation

Research on the formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles using Vilsmeier-Haak reaction showcases the method's effectiveness in synthesizing 4-formyl derivatives, which could be pivotal in creating complex molecules for various applications (Attaryan et al., 2006).

Applications in Dyeing and Biological Screening

Dyeing Properties of Azo Dyes

A study focused on synthesizing new azo and bisazo dyes derived from 5-pyrazolones, evaluating their dyeing performance and biological properties, underscores the compound's utility in developing new materials with specific optical and biological characteristics (Bagdatli & Ocal, 2012).

Biological Screening of Pyrazole Derivatives

Research on synthesizing fused pyran derivatives containing a pyrazole group and screening for antibacterial, antituberculosis, and antimalarial activities illustrates the compound's potential in medicinal chemistry and drug discovery (Kalaria et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2-3,6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRQCNPBIJQWOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695658 |

Source

|

| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-70-3 |

Source

|

| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride](/img/structure/B598589.png)